Fasudil
Descripción general
Descripción
Fasudil es un potente inhibidor de la cinasa de Rho y vasodilatador. Se ha utilizado para el tratamiento del vasoespasmo cerebral, que a menudo se debe a la hemorragia subaracnoidea, así como para mejorar el deterioro cognitivo observado en pacientes con accidente cerebrovascular . También se ha encontrado que this compound es eficaz para el tratamiento de la hipertensión pulmonar . Ha sido aprobado para su uso en Japón y China desde 1995 .
Aplicaciones Científicas De Investigación
Fasudil tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza para el tratamiento del vasoespasmo cerebral, la hipertensión pulmonar y el deterioro cognitivo en pacientes con accidente cerebrovascular . También ha mostrado promesa en el tratamiento de enfermedades neurodegenerativas como la esclerosis lateral amiotrófica, la enfermedad de Parkinson y la demencia . En biología, this compound se ha utilizado para estudiar el papel de la cinasa de Rho en varios procesos celulares, incluida la contracción del músculo liso, la adhesión celular y el crecimiento celular . En química, this compound se utiliza como una herramienta para estudiar los efectos de la inhibición de la cinasa de Rho en varias vías bioquímicas .
Mecanismo De Acción
Fasudil ejerce sus efectos inhibiendo la cinasa de Rho, una enzima que juega un papel importante en la mediación de la vasoconstricción y la remodelación vascular en la patogenia de la hipertensión pulmonar . La cinasa de Rho induce la vasoconstricción al fosforilar la subunidad de unión a la miosina de la fosfatasa de cadena ligera de miosina, lo que disminuye la actividad de la fosfatasa de cadena ligera de miosina y mejora la contracción del músculo liso vascular . Al inhibir la cinasa de Rho, this compound reduce la vasoconstricción y mejora el flujo sanguíneo .
Análisis Bioquímico
Biochemical Properties
Fasudil interacts with several enzymes and proteins. It is a selective inhibitor of Rho-associated protein kinase 1 and 2 . These kinases play an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been shown to promote glucose uptake, enhance cell viability, and inhibit insulin-mediated cell apoptosis . This compound also decreases the expression of pro-inflammatory cytokines interleukin-6 (IL-6) and monocyte chenotactic protein-1 (MCP-1), and reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits Rho-associated protein kinases, which are enzymes that play an important role in mediating vasoconstriction and vascular remodeling . By inhibiting these kinases, this compound can decrease the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction .
Temporal Effects in Laboratory Settings
This compound has shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . These effects were observed after oxygen-glucose deprivation/reoxygenation exposure in mono- and co-culture models .
Dosage Effects in Animal Models
In animal models of Alzheimer’s disease, high-dose this compound (10mg/kg) improved cognition, decreased hippocampal neuron death, and decreased inflammatory markers in the hippocampus . In another study, this compound was shown to increase motor neuron survival and inhibit axonal degeneration, leading to better motor function and survival .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) . By increasing eNOS expression, this compound contributes to an increase of NO level to enhance vasodilation .
Subcellular Localization
It has been shown that this compound can bind to tyrosine residues Y133 and Y136 in the C-terminal region of α-Synuclein . This suggests that this compound may interact with intrinsically disordered proteins within the cell .
Métodos De Preparación
La síntesis de clorhidrato de fasudil implica varios pasos. Un método comienza con ácido 5-isoquinolina sulfónico como materia prima, que se refluja en cloruro de tionilo para obtener cloruro de 5-isoquinolina sulfonilo clorhidrato. Este se disuelve luego en diclorometano y se neutraliza. La fase orgánica se lava, se seca y se filtra para obtener una solución de diclorometano de cloruro de 5-isoquinolina sulfonilo. Esta solución reacciona con piperazina de alta pureza en presencia de otros reactivos alcalinos. La solución de reacción se lava con solución acuosa de ácido clorhídrico y solución acuosa de hidróxido de sodio, y la solución de lavado se extrae con diclorometano. Las fases orgánicas se combinan, se lavan, se secan y se filtran, y luego se agrega gota a gota solución etanólica de cloruro de hidrógeno saturado para separar el producto bruto de clorhidrato de this compound. El producto bruto se recristaliza con solución acuosa de etanol para obtener clorhidrato de this compound .
Análisis De Reacciones Químicas
Fasudil sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cloruro de tionilo para la formación de cloruro de sulfonilo y piperazina para la formación del producto final. Los principales productos formados a partir de estas reacciones incluyen clorhidrato de this compound y sus impurezas .
Comparación Con Compuestos Similares
Fasudil es similar a otros inhibidores de la cinasa de Rho como Y-27632 y H-1152. this compound es único en su capacidad para mejorar la función cognitiva en modelos animales de enfermedades neurodegenerativas . Otros compuestos similares incluyen hidroxi-fasudil, que es un metabolito de this compound y tiene una actividad inhibitoria de la cinasa de Rho similar . También se ha demostrado que this compound tiene efectos antiinflamatorios y antioxidantes, que no se observan con otros inhibidores de la cinasa de Rho .
Propiedades
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGFTYYXHNFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048569 | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103745-39-7 | |
Record name | Fasudil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasudil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasudil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FASUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]
A: this compound acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]
ANone: ROCK inhibition by this compound leads to a variety of downstream effects including:
- Vasodilation: this compound promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]
- Anti-apoptotic Effects: this compound has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]
- Anti-inflammatory Effects: Studies indicate that this compound can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]
- Neuroprotective Effects: this compound exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]
A: this compound has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []
A: While specific spectroscopic data is not provided in these papers, this compound's structure has been confirmed using various analytical techniques. [, ]
ANone: this compound has been investigated in various disease models and therapeutic contexts, including:
- Cerebral Vasospasm: Studies have demonstrated the effectiveness of this compound in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]
- Pulmonary Arterial Hypertension: this compound has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]
- Acute Kidney Injury: Research suggests that this compound can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]
- Cancer: this compound has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]
A: this compound is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []
ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying this compound's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.
A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of this compound to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve this compound's pharmacokinetic properties and enhance its therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.